3-Amino-2,3,6-trideoxy-2-fluorogalactose
Description
3-Amino-2,3,6-trideoxy-2-fluorogalactose is a fluorinated derivative of 3-amino-2,3,6-trideoxysugars, characterized by the presence of a fluorine atom at the C2 position, an amino group at C3, and deoxygenation at C2, C3, and C4. This compound combines structural features of deoxy sugars with fluorine substitution, which may enhance metabolic stability and alter electronic properties compared to non-fluorinated analogs. Fluorination at C2 likely introduces additional synthetic complexity due to fluorine’s electronegativity and steric effects.
Properties
CAS No. |
99773-72-5 |
|---|---|
Molecular Formula |
C7H14FNO3 |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-4-amino-5-fluoro-6-methoxy-2-methyloxan-3-ol |
InChI |
InChI=1S/C7H14FNO3/c1-3-6(10)5(9)4(8)7(11-2)12-3/h3-7,10H,9H2,1-2H3/t3-,4-,5-,6+,7-/m0/s1 |
InChI Key |
RXMPRRVDESQHGP-ZVPSTABDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)F)N)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3,6-trideoxy-2-fluorogalactose typically involves the functionalization of a glycal intermediate. One common method includes the use of a cyclic sulfamidate ketimine moiety, which allows for diversified functionalization . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar glycal intermediates and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,3,6-trideoxy-2-fluorogalactose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, leading to the formation of different functional groups.
Reduction: This can be used to alter the fluorine atom or other reactive sites on the molecule.
Substitution: Commonly involves replacing the fluorine atom with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of functionalized derivatives .
Scientific Research Applications
3-Amino-2,3,6-trideoxy-2-fluorogalactose has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modifying biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which 3-Amino-2,3,6-trideoxy-2-fluorogalactose exerts its effects involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes and receptors, thereby influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-amino-2,3,6-trideoxy-2-fluorogalactose with related 3-amino-2,3,6-trideoxysugars synthesized in .
Key Structural and Functional Differences:
Fluorine Substitution: The C2 fluorine in this compound distinguishes it from non-fluorinated analogs. Fluorine’s electronegativity may enhance hydrogen-bonding interactions or confer resistance to enzymatic degradation compared to D-daunosamine or L-ristosamine.
Stereochemical Control: Non-fluorinated compounds achieve stereoselectivity via reagent choice (e.g., LiMe₂Cu vs. MeLi/TiCl₄), yielding syn or anti configurations . Fluorination at C2 could disrupt this selectivity due to steric hindrance or electronic effects.
Research Findings and Implications
- Stereochemical Outcomes: demonstrates that stereochemistry in non-fluorinated analogs is highly dependent on starting aldehyde geometry (cis-187 vs. trans-187) and reagent choice (LiMe₂Cu vs. MeLi/TiCl₄). Fluorination may necessitate modified conditions to retain stereochemical fidelity .
- Biological Relevance: While biological data for the fluorinated compound is absent in evidence, non-fluorinated 3-amino-2,3,6-trideoxysugars like D-daunosamine are critical components of anthracycline antibiotics (e.g., daunorubicin). Fluorination could modulate pharmacokinetics or target binding .
- Fluorine’s Role : and highlight fluorine’s prevalence in industrial compounds (e.g., trifluorobenzoic acids, perfluorinated sulfonamides) for enhancing thermal/chemical stability . This suggests analogous benefits for fluorinated sugars in medicinal chemistry.
Notes and Limitations
- The provided evidence lacks direct data on this compound; comparisons are extrapolated from non-fluorinated analogs and fluorinated compounds in unrelated classes .
- Fluorination’s impact on bioactivity and stability remains speculative without experimental validation.
- Future work should explore fluorinated sugar synthesis using methods analogous to , with modifications for fluorine incorporation.
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